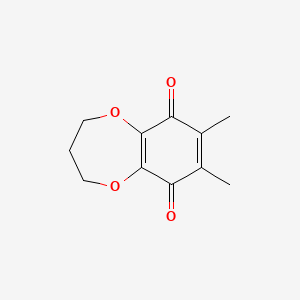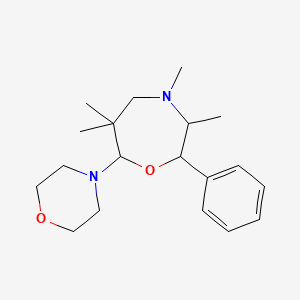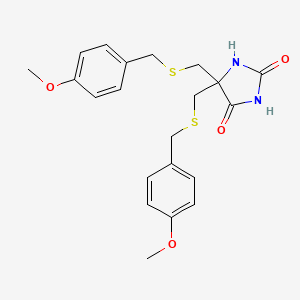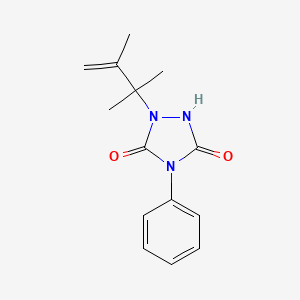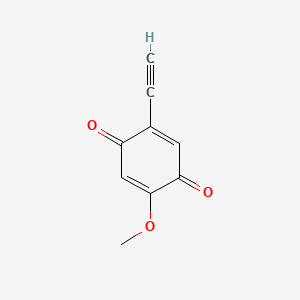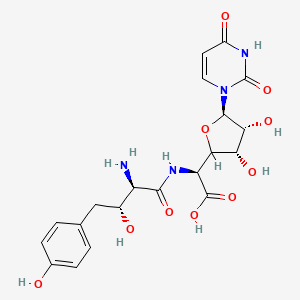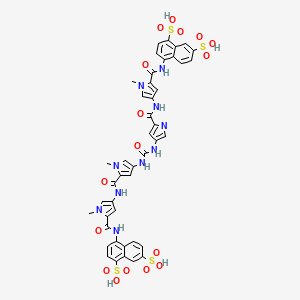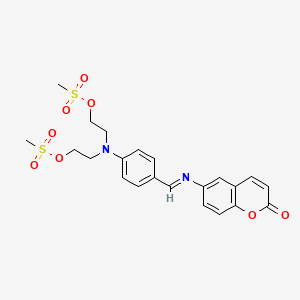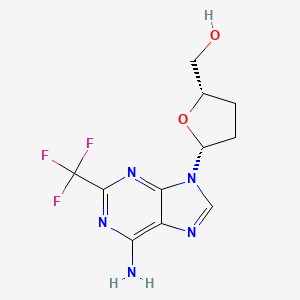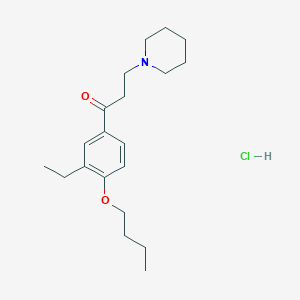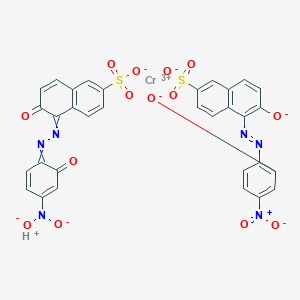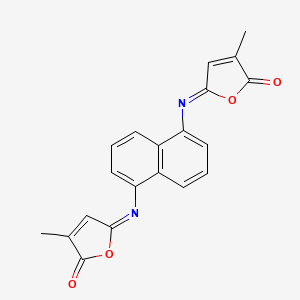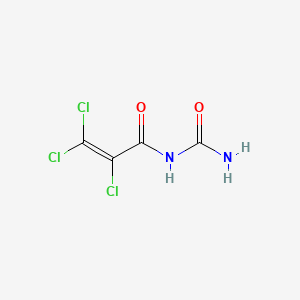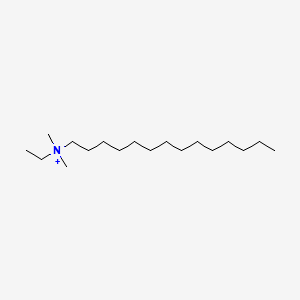
Tetradecyldimethylethylammonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetradecyldimethylethylammonium is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and research applications due to its ability to disrupt cell membranes and its antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetradecyldimethylethylammonium can be synthesized through the quaternization of dimethylethylamine with tetradecyl bromide. The reaction typically occurs in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then isolated and purified using techniques such as distillation and filtration to ensure high purity and yield .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the alkyl chain, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions are less common but can occur under specific conditions, often involving the reduction of any oxidized derivatives formed.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the alkyl chain.
Reduction: Reduced forms of any oxidized derivatives.
Substitution: Various substituted quaternary ammonium compounds.
Scientific Research Applications
Tetradecyldimethylethylammonium has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell lysis protocols due to its ability to disrupt cell membranes.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants.
Industry: Utilized in the formulation of detergents and surfactants for cleaning products.
Mechanism of Action
The primary mechanism of action of tetradecyldimethylethylammonium involves the disruption of cell membranes. The compound interacts with the lipid bilayer, causing increased permeability and eventual cell lysis. This mechanism is particularly effective against microbial cells, making it a potent antimicrobial agent .
Comparison with Similar Compounds
Tetramethylammonium: A simpler quaternary ammonium compound with similar surfactant properties but shorter alkyl chains.
Tetraethylammonium: Another quaternary ammonium compound with slightly longer alkyl chains compared to tetramethylammonium.
Cetyltrimethylammonium: A quaternary ammonium compound with a longer alkyl chain, often used in similar applications but with different physicochemical properties.
Uniqueness: Tetradecyldimethylethylammonium is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties, making it particularly effective as a surfactant and antimicrobial agent .
Properties
CAS No. |
45236-69-9 |
|---|---|
Molecular Formula |
C18H40N+ |
Molecular Weight |
270.5 g/mol |
IUPAC Name |
ethyl-dimethyl-tetradecylazanium |
InChI |
InChI=1S/C18H40N/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19(3,4)6-2/h5-18H2,1-4H3/q+1 |
InChI Key |
DELLBLKQOILBPT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC[N+](C)(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


